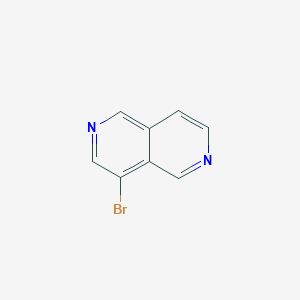

4-Bromo-2,6-naphthyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

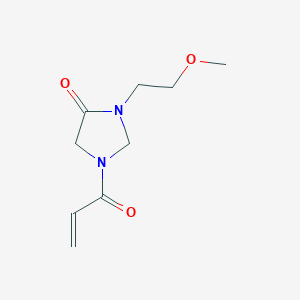

4-Bromo-2,6-naphthyridine is a chemical compound with the molecular formula C8H5BrN2 . It is a derivative of naphthyridine, a class of compounds that have significant importance in the field of medicinal chemistry due to their wide range of biological activities .

Synthesis Analysis

The synthesis of naphthyridine derivatives, including 4-Bromo-2,6-naphthyridine, has been a subject of research for many years . Various strategies have been employed, such as multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis

The molecular structure of 4-Bromo-2,6-naphthyridine consists of a naphthyridine core, which is essentially a naphthalene analog containing two fused pyridine rings with one nitrogen atom in each ring . The bromine atom is attached at the 4th position of the naphthyridine core .Chemical Reactions Analysis

Naphthyridines, including 4-Bromo-2,6-naphthyridine, exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .Physical And Chemical Properties Analysis

4-Bromo-2,6-naphthyridine has a molecular weight of 209.05 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the retrieved papers.Aplicaciones Científicas De Investigación

Anti-Infectious Activity

Naphthyridines, including 4-Bromo-2,6-naphthyridine, have been found to display anti-infectious activity . This makes them a potential candidate for the development of new drugs to combat infectious diseases.

Anticancer Activity

Naphthyridines have shown promising results in the field of cancer research . They have been found to exhibit anticancer activity, which could be harnessed for the development of novel cancer therapies.

Neurological Activity

Naphthyridines have also been found to have neurological activity . This suggests that they could be used in the treatment of various neurological disorders.

Psychotropic Activity

The psychotropic activity of naphthyridines indicates their potential use in the treatment of mental health disorders .

Cardiovascular System Impact

Naphthyridines have been found to affect the cardiovascular system . This could lead to their use in the treatment of cardiovascular diseases.

Immune Response Modulation

Naphthyridines have been found to modulate the immune response . This suggests potential applications in the treatment of immune-related diseases.

Reactivity with Electrophilic or Nucleophilic Reagents

1,5-Naphthyridines, a type of naphthyridine, have been found to react with electrophilic or nucleophilic reagents . This property could be exploited in various chemical reactions and syntheses.

Formation of Metal Complexes

1,5-Naphthyridines have been found to form metal complexes . This could have applications in the field of materials science and catalysis.

Safety and Hazards

The safety data sheet for 4-Bromo-2,6-naphthyridine suggests that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

The future directions in the research of 4-Bromo-2,6-naphthyridine and other naphthyridine derivatives likely involve the development of more eco-friendly, safe, and atom-economical approaches for their synthesis . Additionally, a complete correlation of synthesis with biological activity remains an area to be explored .

Mecanismo De Acción

Target of Action

Naphthyridines, the class of compounds to which 4-bromo-2,6-naphthyridine belongs, are known to have a wide range of biological activities . They are used in diagnostics, in the treatment of several human diseases, in agriculture, in industrial endeavors, and in photophysical applications .

Mode of Action

The mode of action of naphthyridines often involves interactions with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Naphthyridines are known to have a variety of applications such as anticancer, anti-human immunodeficiency virus (hiv), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities . This suggests that they may interact with a variety of biochemical pathways.

Result of Action

Given the wide range of biological activities associated with naphthyridines, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .

Action Environment

It’s worth noting that the synthesis of naphthyridines can be achieved under eco-friendly conditions , suggesting that environmental factors may play a role in the synthesis and possibly the action of these compounds.

Propiedades

IUPAC Name |

4-bromo-2,6-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-5-11-3-6-1-2-10-4-7(6)8/h1-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGULWYDOYMXMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C(C=NC=C21)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2,6-naphthyridine | |

CAS RN |

1782910-98-8 |

Source

|

| Record name | 4-bromo-2,6-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(7,8-dimethoxy-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)propanoic acid](/img/structure/B2967889.png)

![6,6-Difluoro-1,3,9-triazaspiro[4.6]undecane-2,4-dione;hydrochloride](/img/structure/B2967893.png)

![Ethyl 2-(2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)acetate](/img/structure/B2967894.png)

![(E)-1,3-dioxo-2-(4-(phenyldiazenyl)phenyl)-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B2967896.png)

![Furan-2-yl-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone](/img/structure/B2967899.png)

![2-(4-Chlorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2967901.png)

![Ethyl 1-(7-(3,4-dimethylbenzoyl)-[1,3]dioxolo[4,5-g]quinolin-8-yl)piperidine-4-carboxylate](/img/structure/B2967907.png)